molecular formula C15H19N7OS B11049964 2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11049964
M. Wt: 345.4 g/mol
InChI Key: ISRZOJUEIDCQCK-UHFFFAOYSA-N
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Description

2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound that features a triazine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazine and pyridine rings, followed by the introduction of the functional groups. Typical synthetic routes might include:

    Formation of the Triazine Ring: This could involve the reaction of cyanuric chloride with dimethylamine and an appropriate amine to introduce the amino groups.

    Formation of the Pyridine Ring: This might involve a condensation reaction using suitable precursors.

    Introduction of Functional Groups: The methoxymethyl and methyl groups could be introduced through alkylation reactions, while the sulfanyl group might be introduced via a thiolation reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The amino groups on the triazine ring might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound might be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

The compound might be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry

Applications could include its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: A related triazine compound with antitumor activity.

    2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine: An intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The unique combination of functional groups in 2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile might confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N7OS

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H19N7OS/c1-9-5-10(7-23-4)11(6-16)13(18-9)24-8-12-19-14(17)21-15(20-12)22(2)3/h5H,7-8H2,1-4H3,(H2,17,19,20,21)

InChI Key

ISRZOJUEIDCQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=NC(=NC(=N2)N(C)C)N)C#N)COC

Origin of Product

United States

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